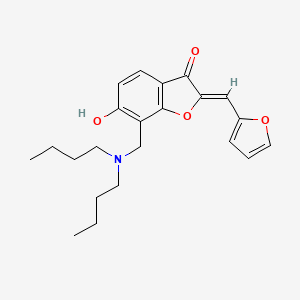

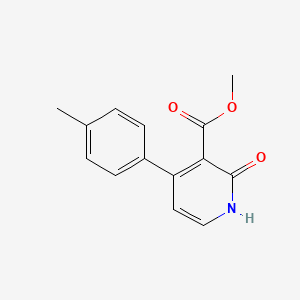

6-fluoro-1-(2-fluorobenzyl)-3-(4-methoxybenzoyl)quinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-fluoro-1-(2-fluorobenzyl)-3-(4-methoxybenzoyl)quinolin-4(1H)-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of quinolone derivatives and has been found to exhibit a range of biochemical and physiological effects.

Applications De Recherche Scientifique

Quinoline Derivatives as Corrosion Inhibitors

Quinoline compounds, including 6-fluoro-1-(2-fluorobenzyl)-3-(4-methoxybenzoyl)quinolin-4(1H)-one, are known for their anticorrosive properties. These derivatives effectively adsorb on metal surfaces, forming stable chelating complexes that prevent corrosion. Their effectiveness is attributed to the presence of high electron density regions and polar substituents, such as methoxy groups, which enhance their ability to interact with metallic atoms. This application is particularly relevant in industries where metal preservation is crucial (Verma, Quraishi, & Ebenso, 2020).

Synthesis and Biological Activity

The synthesis and structure-activity relationships of quinoline derivatives, including the specific compound , have been extensively studied. These compounds are foundational in developing novel bioactive compounds due to their versatility in synthetic chemistry. They have been investigated for their potential in treating various illnesses, including cancer and infections, by combining bioactive heterocyclic moieties. This approach aims to develop therapeutically active agents with minimal adverse effects, highlighting the compound's significance in medicinal chemistry research (Salahuddin et al., 2023).

Antioxidant Activity Analysis

Quinoline derivatives are also explored for their antioxidant capabilities. Analytical methods for determining antioxidant activity, such as spectrophotometry and electrochemical biosensors, are applied to these compounds. Understanding their antioxidant properties is crucial for applications in food engineering, medicine, and pharmacy, where oxidative stress mitigation is desired. The compound's molecular structure, incorporating functional groups like methoxy, contributes to its potential antioxidant effects (Munteanu & Apetrei, 2021).

Bioactive Quinoline Alkaloids

In a broader context, quinoline alkaloids, including modified analogs of the compound in discussion, are recognized for their significant bioactivities. These include antitumor, antimalarial, antibacterial, antifungal, and antioxidant activities, among others. The research on these alkaloids provides insights into the potential drug development applications of quinoline derivatives, underlining the importance of such compounds in discovering new and more effective therapeutic agents (Shang et al., 2018).

Propriétés

IUPAC Name |

6-fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F2NO3/c1-30-18-9-6-15(7-10-18)23(28)20-14-27(13-16-4-2-3-5-21(16)26)22-11-8-17(25)12-19(22)24(20)29/h2-12,14H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEAGXZBZZTCEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2380925.png)

![(4-benzylpiperazin-1-yl)(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B2380926.png)

![6-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2380927.png)

![3-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2380929.png)

![7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2380931.png)

![3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2380932.png)

![N-[4-(2,6-dimethylmorpholino)phenyl]methanesulfonamide](/img/structure/B2380938.png)

![8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2380940.png)